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Bibenzonium-d9 Bromide

Cat. No.: B1159606
M. Wt: 373.38
Attention: For research use only. Not for human or veterinary use.
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Description

Bibenzonium-d9 Bromide (CAS Number: NA; Unlabeled Bibenzonium Bromide CAS: 15585-70-3 ) is a high-purity, deuterated stable isotope of the cough suppressant agent Bibenzonium bromide , with a molecular weight of 373.38 and molecular formula C 19 H 17 D 9 BrNO . This compound is specifically designed for use in research and development, primarily serving as a critical internal standard in quantitative bioanalytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) . The incorporation of nine deuterium atoms at the trimethylammonium group provides a distinct mass shift that minimizes interference during the analysis of the non-labeled parent drug and its metabolites, thereby significantly improving the accuracy and reliability of pharmacokinetic and metabolism studies . Furthermore, this labeled compound finds application in the preparation of substituted indoles, which are investigated as modulators of cysteinyl leukotriene receptors . As a chemical reference material, it is essential for ensuring data integrity in pharmaceutical research. This product is intended for research use only and is not for diagnostic, therapeutic, or any other human use. For optimal stability, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, preferably under refrigeration conditions of 2-8°C .

Properties

Molecular Formula

C₁₉H₁₇D₉BrNO

Molecular Weight

373.38

Synonyms

2-(1,2-Diphenylethoxy)-N,N,N-(trimethyl-d9)ethanaminium Bromide;  [2-(1,2-Diphenylethoxy)ethyltrimethyl-d9]ammonium Bromide;  ES 132-d9;  Lysbex-d9;  Lysibex-d9;  Lysobex-d9;  Medipectol-d9;  OM-Tussic-d9;  OM-Tussis-d9;  Rea-tos-d9;  Sedobex-d9;  Thoragol-d9; 

Origin of Product

United States

Synthetic Methodologies for Bibenzonium D9 Bromide

Retrosynthetic Analysis for Deuterium (B1214612) Incorporation

Retrosynthetic analysis is a foundational strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For Bibenzonium-d9 Bromide, this analysis identifies the key bonds where deuterium atoms can be introduced. The structure of Bibenzonium (B1208872) Bromide, a quaternary ammonium (B1175870) salt, suggests that the nine deuterium atoms are likely incorporated into one of the N-benzyl groups, specifically on the phenyl ring and the benzylic methylene (B1212753) group.

A plausible retrosynthetic approach would involve the quaternization of a tertiary amine with a deuterated benzyl (B1604629) bromide derivative. This simplifies the synthesis to the preparation of the deuterated benzyl bromide precursor.

Precursor Selection and Chemical Derivatization for Deuteration

The selection of an appropriate precursor is crucial for an efficient synthesis. For this compound, a suitable precursor would be a commercially available, non-deuterated compound that can be readily derivatized to incorporate deuterium. Benzyl alcohol or a related derivative serves as an excellent starting point.

Chemical derivatization of the precursor is necessary to activate it for the subsequent deuteration and quaternization steps. For instance, benzyl alcohol can be oxidized to benzaldehyde, which can then undergo deuteration. Alternatively, the hydroxyl group of benzyl alcohol can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution with a deuterated reagent.

Direct Deuterium Incorporation Techniques

Several methods exist for the direct incorporation of deuterium into organic molecules. The choice of technique depends on the desired level of deuteration, regioselectivity, and the stability of the substrate under the reaction conditions.

Catalytic Hydrogen-Deuterium Exchange Reactions

Catalytic hydrogen-deuterium (H-D) exchange reactions are a powerful tool for introducing deuterium into organic molecules. These reactions typically employ a transition metal catalyst, such as iridium, rhodium, or palladium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium gas (D₂) or heavy water (D₂O). The choice of catalyst and reaction conditions can influence the regioselectivity of the deuteration. For the synthesis of this compound, an iridium-based catalyst could be used to promote the exchange of aromatic and benzylic protons on a suitable precursor with deuterium. The presence of directing groups on the precursor can enhance the efficiency and selectivity of the H-D exchange.

Stereoselective Deuteration Strategies

While not strictly necessary for the synthesis of this compound where the deuterium is on an achiral center, stereoselective deuteration is a critical consideration in the synthesis of many deuterated pharmaceuticals. These methods aim to introduce deuterium at a specific stereocenter with high enantiomeric or diastereomeric purity. This is often achieved using chiral catalysts or reagents.

Multi-step Synthesis Utilizing Deuterated Reagents

An alternative to direct H-D exchange is a multi-step synthesis that utilizes commercially available deuterated reagents. This approach offers precise control over the location and number of deuterium atoms incorporated. For this compound, a possible multi-step synthesis could start from deuterated benzene (B151609) (C₆D₆). Friedel-Crafts acylation of C₆D₆ with a suitable acyl halide, followed by reduction of the resulting ketone, would yield a deuterated benzyl alcohol. This alcohol can then be converted to the corresponding deuterated benzyl bromide, which is subsequently used to quaternize the tertiary amine precursor. This method, while potentially longer, can ensure high isotopic purity. The use of flow chemistry can streamline such multi-step syntheses, allowing for the direct coupling of sequential reaction steps without isolating intermediates.

Optimization of Reaction Conditions for Isotopic Purity and Yield

Achieving high isotopic purity and chemical yield is paramount in the synthesis of deuterated compounds. The optimization of reaction conditions is therefore a critical step. Key parameters that are often varied include the catalyst loading, reaction temperature, pressure of deuterium gas (if used), reaction time, and the choice of solvent.

The isotopic purity of the final product and intermediates is typically determined using analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the quantification of the extent and location of deuterium incorporation.

Purification Protocols for High-Purity this compound

The purification of this compound is a critical step to ensure its suitability as a reference standard. The primary goal is to remove process-related impurities, including unreacted starting materials, by-products from side reactions, and importantly, isotopologues with lower deuterium incorporation. A multi-step purification strategy is typically employed to achieve the requisite high purity (typically >99%).

Initial purification of the crude this compound often involves precipitation. Following the quaternization reaction, the addition of a non-polar solvent, such as diethyl ether or hexane, to the reaction mixture can induce the precipitation of the polar quaternary ammonium salt, leaving many organic impurities in the solution. exlibrisgroup.com

Crystallization is the most powerful technique for achieving high purity. The selection of an appropriate solvent system is crucial. A common approach involves dissolving the crude product in a polar solvent in which it is soluble at elevated temperatures, such as isopropanol (B130326) or a mixture of methanol (B129727) and acetone, followed by cooling to induce crystallization. cdnsciencepub.com The significant difference in solubility of the quaternary ammonium salt at high and low temperatures in these solvents allows for efficient purification.

For reference standard grade material, multiple recrystallizations may be necessary. Each crystallization step enhances the purity by selectively precipitating the desired compound while leaving impurities in the mother liquor. The efficiency of purification is monitored at each stage using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A key challenge in the purification of deuterated compounds is the separation of isotopologues. While chromatographic techniques can separate chemical impurities, the separation of molecules differing only in isotopic composition (e.g., d8 or d7 species) from the desired d9 product is often impractical on a preparative scale. Therefore, achieving high isotopic enrichment relies heavily on the purity of the deuterated starting materials and the efficiency of the synthetic reactions.

Table 1: Illustrative Purification Protocol for this compound

StepProcedurePurposeKey Parameters
1PrecipitationRemoval of non-polar organic impuritiesSolvent: Diethyl ether or Hexane
2Primary CrystallizationMajor purification stepSolvent System: Isopropanol or Methanol/Acetone
3Secondary CrystallizationFurther enhancement of chemical puritySolvent System: Recrystallization from a fresh batch of the primary solvent system
4WashingRemoval of residual mother liquorSolvent: Cold, non-solubilizing solvent (e.g., cold isopropanol)
5DryingRemoval of residual solventsMethod: Vacuum oven at a controlled temperature (e.g., 40-50 °C)

Scale-Up Considerations for Research and Reference Standard Production

The transition from laboratory-scale synthesis to the production of larger quantities of this compound for research and as a reference standard presents several challenges. Careful planning and process optimization are essential to maintain product quality, ensure safety, and manage costs, particularly those associated with expensive deuterated reagents.

One of the primary considerations is the management of the quaternization reaction, which is often exothermic. google.com On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of degradation products. This can be achieved through the use of jacketed reactors with precise temperature control. The rate of addition of the quaternizing agent, such as methyl-d3 bromide, must be carefully controlled to manage the exotherm. Continuous flow reactors can also offer significant advantages for scaling up such reactions, providing better heat and mass transfer, and improved safety. nih.gov

The cost and availability of highly deuterated starting materials, such as trimethylamine-d9 or methyl-d3 bromide, are significant factors in the economics of scale-up. researchgate.net Efficient use of these reagents is paramount. Reaction conditions, including stoichiometry, temperature, and reaction time, must be optimized to maximize the yield and isotopic incorporation, thereby minimizing waste of the expensive deuterated precursor.

Purification at a larger scale requires robust and scalable methods. While laboratory-scale purification might rely on simple crystallization, industrial-scale production may necessitate the use of more sophisticated crystallization equipment, such as crystallizers with controlled cooling profiles, to ensure consistent crystal size and purity. The choice of solvents for extraction and crystallization must also consider safety, environmental impact, and ease of recovery on a larger scale.

Quality control is of utmost importance for reference standards. ontosight.aiacs.orgnih.govnovachem.com.auseishin-syoji.co.jp Throughout the scale-up process, rigorous in-process controls and final product testing are required. This includes monitoring the reaction progress by techniques like HPLC or TLC, and comprehensive analysis of the final product for chemical purity, isotopic enrichment, and structural integrity using methods such as quantitative NMR (qNMR), mass spectrometry, and elemental analysis. rsc.org The presence of lower isotopologues is a critical quality attribute for deuterated standards and must be carefully quantified and reported. nih.govacs.org

Documentation is another critical aspect of producing reference standards. All steps of the manufacturing process, from the sourcing and testing of raw materials to the final packaging and labeling of the product, must be thoroughly documented to ensure traceability and compliance with regulatory expectations. nih.gov

Table 2: Key Scale-Up Challenges and Mitigation Strategies

ChallengeMitigation Strategy
Exothermic Reaction Use of jacketed reactors with precise temperature control; controlled addition of reagents; consideration of continuous flow technology. google.comnih.gov
Cost of Deuterated Reagents Optimization of reaction stoichiometry and conditions to maximize yield and isotopic incorporation; recovery and recycling of solvents. researchgate.net
Purification Efficiency Development of a scalable crystallization process with controlled cooling; selection of appropriate and safe solvents.
Isotopic Purity Use of highly enriched deuterated starting materials; optimization of reaction conditions to prevent isotopic dilution. nih.govacs.org
Quality Control Implementation of rigorous in-process controls and comprehensive final product analysis (qNMR, MS, HPLC). rsc.org
Documentation Maintaining detailed batch records for traceability and regulatory compliance. nih.gov

Advanced Analytical Characterization and Isotopic Assessment of Bibenzonium D9 Bromide

Spectroscopic Confirmation of Deuterium (B1214612) Incorporation and Location

The primary objective in analyzing Bibenzonium-d9 Bromide is to confirm that nine deuterium atoms have been successfully and specifically incorporated into the intended positions of the molecule. This is achieved through a combination of NMR and MS techniques that provide detailed structural and isotopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. In the case of deuterated compounds, various NMR experiments can be employed to not only confirm the structure but also to pinpoint the location and extent of deuterium incorporation.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the local chemical environment of hydrogen atoms in a molecule. The substitution of hydrogen with deuterium (an isotope of hydrogen with a neutron) leads to distinct changes in the ¹H NMR spectrum. In the analysis of this compound, the most notable observation would be the disappearance of proton signals at the sites of deuteration.

For this compound, where the nine deuterium atoms are typically located on the three methyl groups of the quaternary ammonium (B1175870) head, the sharp singlet corresponding to these nine protons in the non-deuterated Bibenzonium (B1208872) Bromide would be absent or significantly reduced in intensity in the ¹H NMR spectrum of the deuterated analog. Minor residual signals may be present, indicating incomplete deuteration.

Furthermore, the replacement of hydrogen with deuterium can cause subtle changes in the chemical shifts of neighboring protons, known as deuterium-induced isotope shifts. These shifts, though small, can provide further evidence of deuterium incorporation at specific locations.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignmentNotes
7.20 - 7.50Multiplet10HAromatic ProtonsUnaffected by deuteration
4.60Singlet4H-CH₂- PhUnaffected by deuteration
3.10Singlet<0.1HResidual -N⁺(CH₃)₃Indicates high isotopic purity

While ¹H NMR provides indirect evidence of deuteration through the absence of proton signals, Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy allows for the direct observation of the deuterium nuclei. Deuterium has a nuclear spin of 1, which results in broader signals compared to the sharp peaks seen in ¹H NMR.

A ²H NMR spectrum of this compound would be expected to show a prominent signal in the region corresponding to the chemical shift of the methyl groups attached to the nitrogen atom. The presence of this peak directly confirms the successful incorporation of deuterium into the molecule. The chemical shift range in ²H NMR is similar to that of ¹H NMR, aiding in the assignment of the deuterium signal. The integral of this peak can be used to quantify the amount of deuterium present.

Hypothetical ²H NMR Data for this compound

Chemical Shift (ppm)Linewidth (Hz)Assignment
3.1015-N⁺(CD₃)₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The presence of deuterium on a carbon atom has a distinct effect on its ¹³C NMR signal. The most significant effect is the splitting of the carbon signal into a multiplet due to one-bond carbon-deuterium coupling (¹J C-D). For a CD₃ group, the carbon signal would appear as a septet.

Additionally, deuterium substitution causes an upfield shift (to a lower ppm value) in the ¹³C chemical shift of the directly attached carbon and, to a lesser extent, of adjacent carbons. This isotopic effect on the carbon chemical shift is a well-documented phenomenon and serves as a key indicator of deuteration at a specific site. In the ¹³C NMR spectrum of this compound, the signal for the methyl carbons would be shifted upfield and show the characteristic splitting pattern, confirming the location of the deuterium atoms.

Hypothetical ¹³C NMR Data Comparison: Bibenzonium Bromide vs. This compound

Carbon AssignmentBibenzonium Bromide Chemical Shift (ppm)This compound Chemical Shift (ppm)Multiplicity in d9 analog
Aromatic Carbons125 - 140125 - 140Singlets
-CH₂- Ph65.065.0Singlet
-N⁺(CH₃)₃52.5~51.8Septet

Mass Spectrometry (MS) for Isotopic Purity and Distribution

Mass spectrometry is an indispensable tool for determining the molecular weight and isotopic composition of a compound. It provides direct evidence of deuterium incorporation by measuring the mass-to-charge ratio (m/z) of the molecule and its fragments.

For this compound, the molecular ion peak in the mass spectrum would be shifted by +9 mass units compared to its non-deuterated counterpart, reflecting the replacement of nine hydrogen atoms (mass ~1 amu) with nine deuterium atoms (mass ~2 amu). The analysis of the isotopic cluster of the molecular ion allows for the determination of the isotopic purity and the distribution of different isotopologues (molecules with different numbers of deuterium atoms).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This technique can easily distinguish between compounds with the same nominal mass but different elemental formulas.

In the case of this compound, HRMS would be used to confirm the exact mass of the molecular ion, which should correspond to the theoretical exact mass calculated for the chemical formula including nine deuterium atoms. This provides unambiguous confirmation of the successful synthesis of the target compound. The high resolving power of HRMS also allows for the clear separation and quantification of the different isotopologues present in the sample, giving a precise measure of the isotopic enrichment.

Hypothetical HRMS Data for this compound

IonTheoretical Exact Mass (m/z)Measured Exact Mass (m/z)
[C₂₁H₁₇D₉N]⁺309.2800309.2798
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an essential technique for elucidating the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.

In the analysis of this compound, a precursor ion corresponding to the deuterated bibenzonium cation is selected in the first stage of the mass spectrometer (MS1). This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. wikipedia.org The resulting product ions are then separated and detected in the second stage (MS2). nationalmaglab.org

While specific fragmentation data for this compound is not extensively published, the fragmentation pathway can be inferred from the structure of related quaternary ammonium compounds. unifr.chplos.org The primary fragmentation events for the bibenzonium cation would likely involve cleavages at the ether linkage and around the quaternary ammonium group. The presence of the nine deuterium atoms on one of the N-methyl groups would result in a characteristic mass shift in fragments containing this moiety.

Table 1: Predicted MS/MS Fragmentation Data for Bibenzonium-d9 Cation

Precursor Ion (m/z)Predicted Fragment IonPredicted Fragment m/zDescription of Fragmentation
[M]+C10H10D9N+160.2Cleavage yielding the deuterated trimethylaminoethyl fragment.
[M]+C9H11O+135.1Cleavage yielding the 1,2-diphenylethoxy fragment.
[M]+C7H7+91.1Tropylium ion, a common fragment from benzyl (B1604629) groups.

Note: This table is based on predicted fragmentation patterns and requires experimental verification for this compound.

The analysis of these fragmentation pathways is crucial for confirming the identity of the standard and for developing selective and sensitive quantitative methods using techniques like Multiple Reaction Monitoring (MRM). plos.orgmtoz-biolabs.com

Isotopic Abundance Analysis and Correction for Natural Abundance

When using a deuterated standard like this compound, it is critical to accurately determine its isotopic purity and to correct for the natural abundance of other stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). nih.govuni-regensburg.de This correction is necessary because the mass spectrum of a compound is not a single peak but a distribution of isotopologues. researchgate.net

Isotopic abundance analysis determines the percentage of molecules that contain the desired number of deuterium atoms (in this case, nine). This is typically performed using high-resolution mass spectrometry (HRMS). The analysis reveals the distribution of isotopologues (M+0, M+1, M+2, etc.) relative to the monoisotopic peak.

An algorithm is then applied to correct the measured mass spectral data for the contribution of naturally occurring heavy isotopes. nih.govbiorxiv.org This ensures that the signal measured for the deuterated standard is not artificially inflated by the natural isotopic contribution of the analyte, and vice versa. Failure to perform this correction can lead to significant errors in quantification. uni-regensburg.de The purity of the deuterated standard itself is also a factor, as incomplete deuteration can result in the presence of, for example, d8 or d7 species, which must be accounted for. nih.gov

Chromatographic Purity and Identity Verification

Ultra-High Performance Liquid Chromatography (UHPLC) for Analytical Purity

Ultra-High Performance Liquid Chromatography (UHPLC) is the premier technique for assessing the analytical purity of non-volatile compounds like this compound. eag.comamericanpharmaceuticalreview.com By using columns with sub-2 µm particles, UHPLC provides significantly higher resolution, speed, and sensitivity compared to traditional HPLC. eag.comsigmaaldrich.com

For quaternary ammonium compounds, which can exhibit poor peak shape on standard reversed-phase columns, specific chromatographic conditions are necessary. lcms.cz Methods often employ mixed-mode columns (like weak cation exchange) or the use of ion-pairing reagents in the mobile phase to improve retention and peak symmetry. lcms.czwaters.com A typical UHPLC-MS/MS method would be used to separate this compound from any non-deuterated Bibenzonium Bromide and other potential impurities. lcms.czresearchgate.net

Table 2: Example UHPLC Method Parameters for Quaternary Ammonium Compound Analysis

ParameterConditionRationale
Column ACQUITY UPLC BEH HILIC or CSH C18HILIC is effective for polar compounds; CSH provides good peak shape for basic compounds at low pH. lcms.czwaters.com
Mobile Phase A 150 mM Ammonium Formate (pH 3.7)Provides ionic strength and buffering for good peak shape. waters.com
Mobile Phase B AcetonitrileOrganic modifier for reversed-phase or HILIC separation. waters.com
Flow Rate 0.50 mL/minTypical flow rate for analytical UHPLC. waters.com
Column Temp. 30 °CEnsures reproducible retention times. waters.com
Detection UV/VIS and Mass Spectrometry (MS)UV for general purity; MS for mass confirmation and impurity identification. eag.comresearchgate.net

Note: This is a generalized method and would require optimization for this compound.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Impurity Profiling (if applicable)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. ijpsjournal.comijpsonline.com It is particularly crucial in pharmaceutical analysis for profiling impurities like residual solvents from the manufacturing process. ijpsjournal.combiomedres.us However, this compound is a quaternary ammonium salt, which makes it non-volatile and thermally labile. nih.gov Therefore, direct analysis by GC is not applicable.

GC, often coupled with headspace sampling (HS-GC), would be the appropriate method to analyze for volatile organic impurities that may be present in the this compound reference material, rather than analyzing the compound itself. ijpsonline.com This ensures the material is free from contaminants that could interfere with its use or indicate issues with the manufacturing or storage process. thermofisher.com

Quantitative Purity Assessment by Certified Reference Material Methods

The quantitative purity of this compound, when intended for use as a Certified Reference Material (CRM), must be determined with the highest metrological standards. researchgate.netsemanticscholar.org This establishes the certified value of the material's purity, along with its associated measurement uncertainty. semanticscholar.orgeuropa.eu

A mass balance approach is often employed, which is considered a primary method of measurement. This involves summing the mass fractions of all identified impurities and subtracting this total from 100%. The impurities are categorized and quantified as follows:

Related Organic Impurities: Quantified by a validated, stability-indicating UHPLC method with a universal detector (e.g., Charged Aerosol Detector) or by using relative response factors with a UV detector.

Water Content: Determined by Karl Fischer titration.

Residual Volatile Solvents: Quantified by HS-GC.

Non-volatile Inorganic Content (Residue on Ignition): Determined by sulfated ash testing.

Alternatively, Quantitative NMR (qNMR) can be used as another primary method. qNMR allows for direct quantification of the analyte against an unrelated, certified internal standard without the need for a reference standard of the analyte itself. This technique is highly accurate and relies on the direct proportionality between the integrated signal area in the NMR spectrum and the number of corresponding nuclei.

The final certified purity value is a combination of these assessments, complete with a calculated uncertainty budget that accounts for all potential sources of error in the measurement process, including homogeneity and stability of the material. semanticscholar.orgeuropa.eu

Theoretical and Computational Investigations of Bibenzonium D9 Bromide

Quantum Chemical Calculations of Deuterium (B1214612) Kinetic Isotope Effects (DKIEs)

Quantum chemical calculations are indispensable for predicting and understanding the magnitude of Deuterium Kinetic Isotope Effects (DKIEs). researchgate.net These effects arise from the mass difference between hydrogen and deuterium, which influences reaction rates. libretexts.org For Bibenzonium-d9 Bromide, a primary DKIE would be anticipated if the C-H bonds of the N-methyl groups are cleaved in the rate-determining step of a metabolic pathway, such as N-demethylation, a common reaction for compounds with N-methyl groups. scispace.com The replacement of hydrogen with deuterium is a strategy often employed to attenuate cytochrome P450 (CYP)-mediated metabolism. nih.gov

Density Functional Theory (DFT) is a powerful and widely used method for calculating theoretical KIEs, offering a balance between accuracy and computational cost. researchgate.netrsc.orgthieme-connect.com By modeling the reactant and the transition state structures for both the light (H) and heavy (D) isotopologues, the difference in activation energies can be determined, providing a quantitative prediction of the KIE. rsc.orgosti.gov For the N-demethylation of this compound, DFT calculations would be employed to model the hydrogen (or deuterium) abstraction step by a CYP enzyme.

Table 1: Theoretical DKIE Values for N-demethylation of this compound

Computational MethodBasis SetPredicted kH/kD
B3LYP6-31G(d,p)4.8
M06-2Xcc-pVTZ6.5
MP2aug-cc-pVDZ6.1

Note: The data in this table is illustrative and based on typical values reported for similar reactions in the literature. It does not represent experimentally verified data for this compound.

Transition State Theory and Tunneling Effects in Deuterated Systems

Transition State Theory (TST) forms the foundation for calculating KIEs. escholarship.org It posits that the reaction rate is proportional to the concentration of the transition state species in equilibrium with the reactants. The KIE is then determined by the differences in the vibrational frequencies between the H and D-containing molecules at the transition state. escholarship.org

However, for reactions involving the transfer of a light particle like hydrogen, quantum mechanical tunneling can be a significant factor, leading to much larger KIEs than predicted by classical TST alone. pnas.orgnih.govaip.orgnih.gov Since deuterium is twice as massive as hydrogen, its ability to tunnel through a reaction barrier is substantially lower. aip.org Computational methods like the semiclassical transition state theory (SCTST) can be used to calculate a transmission coefficient that accounts for tunneling. researchgate.net In the case of this compound's N-demethylation, tunneling would be expected to contribute significantly to the reaction rate of the non-deuterated parent compound, and this contribution would be greatly diminished for the d9 analogue, thus amplifying the observed KIE. nih.govnih.gov

Vibrational Frequency Analysis and Zero-Point Energy Contributions

The core of the KIE lies in the concept of zero-point energy (ZPE), the minimum possible energy a quantum mechanical system can possess. libretexts.orgwikipedia.org Due to its greater mass, a C-D bond has a lower vibrational frequency and, consequently, a lower ZPE than a C-H bond. libretexts.orgwikipedia.org This means more energy is required to break a C-D bond compared to a C-H bond. libretexts.org

In the context of a reaction, the ZPE of the reactant is compared to the ZPE of the transition state. For a primary KIE, the C-H bond is breaking at the transition state, and the corresponding vibrational mode is converted into translational motion along the reaction coordinate. This leads to a significant difference in the activation energy between the deuterated and non-deuterated species. Vibrational frequency analysis, typically performed using harmonic normal mode analysis within quantum chemistry software, is crucial for calculating these ZPEs for both the reactant and the transition state. oup.comaip.orgacs.org

Table 2: Calculated Zero-Point Energies (ZPE) for C-H and C-D Bonds

BondVibrational Frequency (cm⁻¹) (Theoretical)Zero-Point Energy (kcal/mol) (Theoretical)
C-H~2900~4.15
C-D~2100~3.00

Note: This table presents generalized theoretical values to illustrate the principle of ZPE differences. Actual values would be calculated for the specific molecular environment of this compound.

Molecular Modeling and Conformational Analysis of Deuterated Analogs

For this compound, molecular modeling techniques such as molecular mechanics (MM) or higher-level DFT methods would be used to explore the conformational landscape. The primary focus would be to confirm that the d9-substitution does not lead to unexpected changes in the molecule's preferred shape, which could inadvertently alter its interaction with biological targets. It is anticipated that the conformational profile of this compound would be virtually identical to that of its non-deuterated counterpart.

Prediction of Spectroscopic Characteristics for Deuterium-Labeled Species

Computational methods can predict how isotopic substitution will alter a molecule's spectroscopic signatures, which is vital for characterization.

NMR Spectroscopy: In ¹H NMR, the signals corresponding to the N-methyl protons in Bibenzonium (B1208872) bromide would be absent in the spectrum of this compound. moorparkcollege.edustudymind.co.uk Deuterium is NMR-active but resonates at a very different frequency and is typically not observed in a standard ¹H experiment. msu.edu Furthermore, the use of deuterated solvents is standard practice in NMR to avoid large solvent signals. moorparkcollege.edumsu.edu ²H NMR spectroscopy could be used to confirm the position of the deuterium labels, showing a characteristic signal for the -CD₃ groups. acs.org

IR Spectroscopy: The most significant change in the infrared (IR) spectrum would be the shift of the C-H stretching vibrations of the methyl groups to lower frequencies for the C-D bonds. moorparkcollege.edu The C-H stretching modes typically appear around 2900-3000 cm⁻¹, whereas the C-D stretching vibrations are expected around 2100-2200 cm⁻¹. This predictable shift provides a clear diagnostic tool for confirming deuteration.

Computational Approaches to Metabolic Pathway Prediction for Deuterated Compounds

Predicting the metabolic fate of xenobiotics is a crucial aspect of drug development. researchgate.netnih.govnih.gov A variety of computational tools have been developed to predict sites of metabolism (SOMs) and potential metabolites. nih.govcam.ac.uk These tools can be broadly categorized into ligand-based and structure-based methods. nih.gov Ligand-based approaches use knowledge from known metabolic transformations (rule-based systems) or build QSAR and machine learning models from datasets of metabolized compounds. researchgate.netnih.gov Structure-based methods involve docking the compound into the active site of a metabolic enzyme, like a CYP, to identify which positions are most susceptible to attack. nih.govnih.gov

For this compound, these computational tools can be used to predict how deuteration alters its metabolic profile. researchgate.net By inputting the structure of this compound into a metabolism prediction program (e.g., BioTransformer, PathPred), the system would recognize the C-D bonds. scispace.compharmafeatures.com Due to the KIE, the software would predict a significantly reduced rate of N-demethylation. nih.gov This may lead to "metabolic switching," where the metabolic machinery of the body targets other, non-deuterated positions on the molecule that were previously minor sites of metabolism. nih.gov Computational models can help identify these alternative pathways, providing a more complete picture of the deuterated drug's disposition. nih.govmdpi.com

Table 3: Predicted Metabolic Fates of Bibenzonium Bromide vs. This compound

CompoundPrimary Predicted Metabolic PathwaySecondary Predicted PathwaysPredicted Effect of Deuteration
Bibenzonium BromideN-demethylationAromatic hydroxylation on phenyl ringsN/A
This compoundAromatic hydroxylation on phenyl ringsEther cleavageN-demethylation pathway significantly inhibited

Note: This table is illustrative, based on general principles of drug metabolism and the KIE. It does not represent experimentally verified data.

Lack of Publicly Available Research Precludes Detailed Analysis of this compound in Bioanalytical Assays

A thorough review of scientific literature and public databases reveals a significant absence of detailed research on the chemical compound this compound, specifically concerning its application as an internal standard in preclinical bioanalytical assays. Consequently, it is not possible to provide a detailed, data-driven article on its use in the development and validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods as requested.

While the principles of bioanalytical method development and validation are well-established, the specific application and detailed findings for this compound are not documented in accessible scholarly articles, patents, or technical reports. The user's strict outline requires specific data and research findings for each subsection, which cannot be fulfilled without source material.

The requested article structure included:

Applications in Preclinical Research and Mechanistic Investigations

Development of Bioanalytical Assays Utilizing Bibenzonium-d9 Bromide as an Internal Standard:No specific assays were found.

Application in Preclinical Biological Matrices:No research could be found demonstrating the use of a validated method for the quantification of Bibenzonium (B1208872) Bromide in plasma, urine, or tissue samples from animal models.

Unable to Generate Article Due to Lack of Scientific Data on Bibenzonium Bromide Metabolism

It is not possible to generate the requested article focusing on "this compound" and its specific applications in preclinical research as outlined. A thorough and exhaustive search for the metabolic pathways, biotransformation, and enzyme interactions of the parent compound, Bibenzonium Bromide, yielded no specific scientific data.

The provided outline requires a detailed, informative, and scientifically accurate account of how this compound is used to study the metabolism of Bibenzonium Bromide. This includes assessing its metabolic stability, identifying metabolites, and investigating the involvement of specific enzyme systems like Cytochrome P450.

Without foundational data on how Bibenzonium Bromide is metabolized in the first place, any attempt to describe the role of its deuterated analogue in such studies would be purely speculative and would not meet the required standards of scientific accuracy. The core information necessary to construct the article as per the detailed outline is not available in the public domain through the provided search tools. Therefore, to ensure the integrity and accuracy of the information presented, the article cannot be created.

Lack of Publicly Available Research Data for this compound Precludes Article Generation

Following a comprehensive search for scientific literature and data, it has been determined that there is a notable absence of publicly available research specifically detailing the preclinical pharmacokinetic (PK) investigations or mechanistic studies of the chemical compound this compound. This lack of specific data for the deuterated form of Bibenzonium Bromide makes it impossible to generate a scientifically accurate article that adheres to the requested detailed outline.

Extensive searches were conducted to find information pertaining to the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in animal models, its use in tracer studies to understand its fate in biological systems, and its application in mechanistic studies of chemical reactions or enzymatic processes. These searches, however, did not yield any specific results for this particular deuterated compound.

While general information exists on the non-deuterated parent compound, Bibenzonium Bromide, which is known as a cough suppressant, the crucial data regarding the pharmacokinetic profile and mechanistic investigations of its deuterated isotopologue, this compound, are not present in the accessible scientific literature. The use of deuterium-labeled compounds in preclinical research is a common strategy to investigate drug metabolism and reaction mechanisms; however, it appears that such studies for Bibenzonium Bromide have either not been conducted or the results have not been published in publicly accessible domains.

Therefore, without any foundational research findings on this compound, the generation of a thorough, informative, and scientifically accurate article as per the user's specific instructions cannot be fulfilled. Any attempt to do so would require speculation and would not meet the required standards of scientific accuracy.

Methodological Advancements and Innovations Inspired by Bibenzonium D9 Bromide Research

Development of Enhanced Analytical Workflows for Complex Matrices

The analysis of therapeutic agents and their metabolites in biological samples such as blood, plasma, and tissue presents significant challenges due to the complexity of the matrix. nih.gov Matrix effects, where endogenous components interfere with the ionization of the analyte, can lead to inaccurate quantification. nih.gov The introduction of a deuterated internal standard like Bibenzonium-d9 Bromide is a key strategy to mitigate these effects. nih.gov

By incorporating a stable isotope-labeled internal standard that co-elutes with the analyte of interest, variations in sample preparation, injection volume, and instrument response can be effectively normalized. nih.gov This is because the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte, ensuring that it experiences similar matrix effects and extraction efficiencies. acs.org

Table 1: Comparison of Analytical Method Performance with and without a Deuterated Internal Standard

ParameterMethod without Deuterated ISMethod with Deuterated IS (e.g., this compound)
Precision (%RSD) 5-15%<5%
Accuracy (%Bias) ±10-20%±5%
Matrix Effect Significant variabilityCompensated
Extraction Recovery VariableNormalized

Research on quaternary ammonium (B1175870) compounds, the class to which Bibenzonium (B1208872) Bromide belongs, highlights the development of novel analytical workflows using techniques like liquid chromatography-ion mobility-tandem mass spectrometry (LC-IM-MS/MS). nih.govnih.gov In such advanced methods, a deuterated internal standard is crucial for confident identification and quantification of the target compounds and their metabolites. nih.govnih.gov

Contribution to Standardization of Bioanalytical Procedures for Deuterated Analogs

The widespread use of deuterated internal standards has necessitated the standardization of bioanalytical procedures to ensure data quality and inter-laboratory reproducibility. Regulatory agencies often recommend or require the use of stable isotope-labeled internal standards in pharmacokinetic and toxicokinetic studies submitted for drug approval. dss.go.th

The ideal deuterated internal standard should meet several criteria:

High Isotopic Purity: To prevent cross-signal contribution from any residual unlabeled analyte. dss.go.th

Appropriate Degree of Deuteration: Sufficient mass difference to avoid isotopic overlap with the analyte.

No Isotope Effect: The deuterium (B1214612) atoms should not be located at a position that affects the metabolic or chromatographic behavior of the molecule.

The development and validation of methods using deuterated analogs contribute to a growing body of best practices. These standardized procedures often include rigorous testing for specificity, linearity, accuracy, precision, and stability in the presence of the deuterated internal standard. This ensures that the analytical method is robust and reliable for its intended purpose.

Novel Applications in Systems Biology and Omics Research (e.g., Metabolomics, Fluxomics)

In the fields of systems biology and omics research, deuterated compounds have found novel applications beyond simple quantification. In metabolomics, which involves the comprehensive analysis of all metabolites in a biological system, deuterated standards are essential for accurate quantification and for tracking metabolic pathways. researchgate.net

Metabolomics: Stable isotope labeling in vivo or in vitro allows for the tracing of metabolic pathways. While not specific to this compound, techniques like deuterium-exchange metabolomics can help identify and characterize novel metabolites in complex biological systems. monash.edu The use of deuterated standards in targeted and untargeted metabolomics helps to improve the reliability of biomarker discovery and validation. researchgate.netnih.gov

Fluxomics: This field aims to measure the rates of metabolic reactions within a biological system. researchgate.netgoogleapis.com Stable isotope tracers, including deuterated compounds, are introduced into a system, and their incorporation into various metabolites is monitored over time. researchgate.netgoogleapis.com This allows for the determination of metabolic fluxes and provides a dynamic view of cellular metabolism. researchgate.netgoogleapis.com The precision afforded by using deuterated internal standards is critical for the complex quantitative analyses required in fluxomics. researchgate.netgoogleapis.com

Table 2: Applications of Deuterated Standards in Omics Research

Omics FieldApplication of Deuterated Standards
Metabolomics - Accurate quantification of metabolites- Internal standards for quality control- Elucidation of metabolic pathways through isotope labeling
Fluxomics - Tracing of metabolic fluxes- Dynamic assessment of metabolic pathway activity
Proteomics - Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative proteomics

While direct research applications of this compound in these specific omics fields are not documented in available literature, its properties as a deuterated quaternary ammonium compound make it a relevant example of the type of tool that enables such advanced research.

Future Perspectives and Emerging Research Avenues for Bibenzonium D9 Bromide and Deuterated Compounds

Potential for Advanced Isotopic Tracing in Complex Biological Systems

Isotopic labeling is a powerful technique for elucidating reaction mechanisms, molecular structures, and the behavior of complex systems with high precision. synmr.in The use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is integral to this field. symeres.com Deuterated compounds, such as Bibenzonium-d9 Bromide, are particularly valuable as tracers in metabolic studies. symeres.comsynmr.in By introducing a deuterated molecule into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME) pathways.

The presence of deuterium acts as a heavy label, allowing the parent compound and its metabolites to be distinguished from their naturally occurring, non-deuterated counterparts by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers. synmr.inansto.gov.au This enables a detailed understanding of metabolic fate and the identification of metabolic "soft spots"—positions on a molecule that are most susceptible to metabolic breakdown. nih.gov

Recent advancements in deuterium metabolic imaging (DMI), a magnetic resonance (MR)-based method, allow for the non-invasive mapping of the metabolism of deuterated substrates in vivo. nih.gov This technique, alongside established methods, requires a thorough understanding of potential kinetic isotope effects and any loss of the deuterium label to ensure the accurate measurement of metabolic rates. nih.gov

Integration into High-Throughput Screening and Lead Optimization Strategies

The application of deuteration extends beyond metabolic tracing into the core of drug discovery, particularly in high-throughput screening (HTS) and lead optimization. HTS campaigns screen vast libraries of compounds to identify "hits"—molecules that show activity against a specific biological target. nih.govembopress.org Recent technological developments in mass spectrometry have enabled its use in HTS, allowing for the direct measurement of unlabeled or isotopically labeled substrates and products. embopress.org

In this context, deuterated compounds serve multiple roles:

Internal Standards: In quantitative HTS assays, deuterated versions of the analyte are often used as internal standards. Because they are chemically almost identical to the non-deuterated compound, they behave similarly during sample preparation and analysis, correcting for variations and improving the accuracy and precision of measurements. acs.org

Assay Substrates: HTS assays can be designed using deuterated substrates to monitor enzyme activity. For example, a mass spectrometry-based HTS assay was developed to identify inhibitors of stearoyl-CoA desaturase (SCD1) using a deuterium-labeled stearoyl-CoA substrate. nih.gov This approach avoids interference from endogenous substrates present in the enzyme source. nih.gov

During lead optimization, the strategic deuteration of a promising drug candidate can significantly improve its pharmacokinetic profile. nih.gov By replacing hydrogens at sites of metabolic vulnerability with deuterium, the rate of metabolism can be slowed due to the kinetic isotope effect. zeochem.com This can lead to several therapeutic advantages, including:

Extended Half-Life: A lower rate of metabolism can increase the drug's half-life, allowing for less frequent dosing. zeochem.comnih.gov

Improved Bioavailability: Reduced first-pass metabolism can lead to more consistent systemic exposure. symeres.com

Reduced Formation of Reactive Metabolites: Deuteration can decrease the production of potentially toxic or non-selective metabolites, thereby improving the drug's safety and selectivity profile. nih.gov

The first deuterated drug approved by the FDA, deutetrabenazine, demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, allowing for a reduction in dose and dosing frequency. lucerna-chem.chnih.gov More recently, deucravacitinib (B606291) became the first novel deuterated drug approved, highlighting the integration of deuteration strategies from the early stages of drug discovery. nih.gov

Collaborative Research Initiatives in Deuterated Compound Science

The synthesis of deuterated compounds is often complex and requires specialized expertise and equipment, making it a costly endeavor for individual research groups. businessresearchinsights.com Recognizing this challenge, a growing number of collaborative research initiatives and dedicated facilities have been established to support the scientific community. europa.eu These initiatives are crucial for advancing research fields that depend on the availability of deuterated materials, such as neutron scattering, pharmaceutical sciences, and materials science. europa.euansto.gov.au

These collaborations serve several key functions:

Providing Access to Expertise: They bring together chemists with expertise in synthetic and biosynthetic deuteration techniques. ansto.gov.austfc.ac.uk

Centralizing Resources: They operate dedicated laboratories equipped for complex syntheses, including methods for H/D exchange and characterization using NMR and MS. ansto.gov.au

Synthesizing Custom Molecules: They respond to requests from the user community to produce specific deuterated molecules tailored for particular experiments. stfc.ac.uk

Fostering Innovation: By making a wider range of deuterated compounds available, these initiatives enable researchers to explore more ambitious scientific questions. europa.eu

Examples of such collaborative efforts include the National Deuteration Facility (NDF) at the Australian Nuclear Science and Technology Organisation (ANSTO) and the ISIS Deuteration Facility in the UK. ansto.gov.austfc.ac.uk The NDF, for instance, combines chemical synthesis with microbial biodeuteration to produce a wide array of complex molecules. ansto.gov.au Similarly, European networks like DEUNET facilitate collaboration and aim to address the increasing demand for deuterated materials across the continent. europa.eu These partnerships between research facilities, universities, and industry are essential for driving innovation and ensuring that the full potential of deuterated compounds can be realized. businessresearchinsights.comacs.org

Q & A

Q. What are the standard protocols for synthesizing and characterizing Bibenzonium-d9 Bromide to ensure reproducibility?

To synthesize this compound, follow a deuterated benzyl precursor route with bromination under controlled anhydrous conditions. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuteration efficiency and structural integrity. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) is recommended for purity assessment (>98%). Document all steps rigorously, including solvent selection, reaction temperatures, and purification methods (e.g., recrystallization or column chromatography). For reproducibility, provide detailed experimental procedures in the main manuscript and supplementary materials, adhering to guidelines for compound preparation and characterization .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Stability studies should evaluate the compound’s integrity under temperature (e.g., 4°C, 25°C, 40°C), humidity (controlled via desiccators or humidity chambers), and light exposure (UV/visible light). Use accelerated stability testing over 1–6 months, analyzing degradation via HPLC-MS. Compare results against deuterated and non-deuterated analogs to isolate isotope effects. Include inert atmosphere conditions (e.g., nitrogen glovebox) to assess oxidative stability. Report deviations from expected degradation pathways and correlate with structural properties (e.g., deuterium’s kinetic isotope effect) .

Advanced Research Questions

Q. What analytical challenges arise when quantifying this compound in complex matrices, and how can they be resolved?

Matrix interference (e.g., biological samples or environmental extracts) can suppress ionization in LC-MS. Mitigate this using isotope dilution with ¹³C-labeled internal standards. Optimize chromatographic separation via gradient elution with ion-pairing agents (e.g., tetrabutylammonium bromide). Validate the method for sensitivity (LOD/LOQ), linearity (R² > 0.995), and recovery rates (85–115%). Cross-validate with orthogonal techniques like capillary electrophoresis or NMR for deuterium retention confirmation .

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different in vivo models?

Discrepancies may arise from species-specific metabolism or deuterium loss during absorption. Conduct mass balance studies using radiolabeled (³H/¹⁴C) this compound to track metabolite formation. Compare tissue distribution profiles in rodents vs. non-rodents via whole-body autoradiography. Perform in vitro microsomal assays to identify interspecies metabolic differences. Use Bayesian statistical models to harmonize data and adjust for covariates (e.g., protein binding efficiency) .

Q. What methodologies are recommended for assessing this compound’s environmental persistence and ecotoxicological impact?

Employ OECD guidelines for biodegradation (Test 301) and bioaccumulation (Test 305). Use tracer studies with stable isotopes (e.g., ⁸¹Br) to monitor bromide release kinetics in simulated wetlands or soil columns. Pair with toxicity assays on model organisms (Daphnia magna, Danio rerio) to derive EC₅₀ values. For advanced modeling, integrate quantitative structure-activity relationship (QSAR) predictions with experimental data to forecast long-term ecological risks .

Q. How can researchers identify and validate unknown degradation products of this compound under photolytic conditions?

Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect photolytic byproducts. Fragment ions should be matched against spectral libraries (e.g., NIST) or synthesized standards. Confirm deuterium retention via ²H NMR or isotope ratio MS. Validate toxicity via in silico tools (e.g., TEST software) and in vitro assays (Ames test for mutagenicity). Report fragmentation pathways and propose degradation mechanisms (e.g., C-Br bond cleavage vs. aromatic ring oxidation) .

Q. What strategies enhance the reproducibility of this compound’s biological activity assays in high-throughput screening?

Standardize assay conditions: solvent (DMSO concentration ≤0.1%), cell passage number (≤20), and positive/negative controls (e.g., dexamethasone for anti-inflammatory assays). Use automated liquid handling systems to minimize variability. Validate results across multiple cell lines (e.g., HEK293 vs. RAW264.7) and orthogonal assays (e.g., ELISA and qPCR). Share raw datasets and analysis scripts via repositories like Zenodo to facilitate cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.